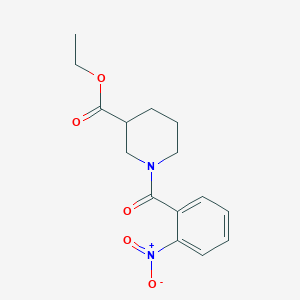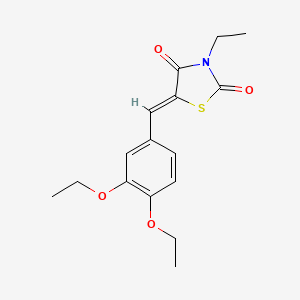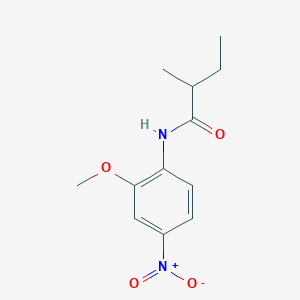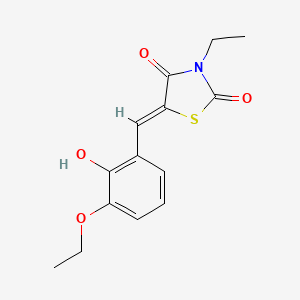![molecular formula C21H20Cl2N2O3S B3952358 2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)SULFANYL]ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B3952358.png)
2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)SULFANYL]ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE
Descripción general
Descripción
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound with a molecular formula of C21H20Cl2N2O3S. This compound is characterized by its unique structure, which includes a quinazoline ring system and a dichlorophenoxyacetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced to the quinazoline ring via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The quinazoline ring system can interact with enzymes and receptors, modulating their activity. The dichlorophenoxyacetate moiety may also contribute to its biological effects by interacting with cellular pathways .
Comparación Con Compuestos Similares
Similar compounds include:
2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate: This compound has a similar quinazoline ring system but differs in the ester moiety.
1-(4,6,7-trimethylquinazolin-2-yl)guanidine: This compound features a guanidine group instead of the sulfanyl and ester groups.
Compared to these compounds, 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-12-8-16-14(3)24-21(25-18(16)9-13(12)2)29-7-6-27-20(26)11-28-19-5-4-15(22)10-17(19)23/h4-5,8-10H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDHEPFOXTYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-[(2-nitrophenyl)carbamothioyl]propanamide](/img/structure/B3952302.png)


![METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B3952336.png)
![2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B3952337.png)

![(5E)-5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)

![Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3952366.png)

